molecular formula C11H12ClNO4 B8508923 Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Cat. No. B8508923
M. Wt: 257.67 g/mol
InChI Key: BLPVWWFDRNVYTI-UHFFFAOYSA-N
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Patent
US09353108B2

Procedure details

Phosphoryl trichloride (17.3 ml) was added to a solution of dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate (22.3 g) in acetonitrile (250 mL) at room temperature. The mixture was stirred at 90° C. under nitrogen atmosphere for 3 hours. The mixture was neutralized with aqueous saturated sodium hydrogen carbonate solution at 0° C. and extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (24.0 g).
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10](O)[N:9]=1)[CH3:7].C(=O)([O-])O.[Na+]>C(#N)C>[Cl:3][C:10]1[C:11]([C:18]([O:20][CH3:21])=[O:19])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH2:6][CH3:7])[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
22.3 g
Type
reactant
Smiles
C(C)C1=NC(=C(C=C1C(=O)OC)C(=O)OC)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. under nitrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C(=O)OC)C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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